3-Chloro-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
3-Chloro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the third position and a pyrrolidine ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyrrolidin-1-yl)pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine under suitable conditions. One common method involves heating 3-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The pyridine ring can be reduced under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards specific biological targets, while the chloro group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(pyrrolidin-1-yl)pyridine: Unique due to the presence of both chloro and pyrrolidine substituents.
3-Chloro-2-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of pyrrolidine.
3-Chloro-2-(piperidin-1-yl)pyridine: Contains a piperidine ring instead of pyrrolidine.
3-Chloro-2-(pyrrolidin-1-yl)quinoline: Features a quinoline ring instead of pyridine.
Uniqueness
This compound is unique due to the combination of the chloro group and the pyrrolidine ring, which can impart distinct chemical and biological properties. The presence of the pyrrolidine ring can enhance the compound’s three-dimensional structure, potentially improving its interaction with biological targets.
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
InChI Key |
XRMMQYORPOLLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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